molecular formula C12H26N2O2 B11876648 N,1-Bis(2-methoxyethyl)azepan-4-amine

N,1-Bis(2-methoxyethyl)azepan-4-amine

Cat. No.: B11876648
M. Wt: 230.35 g/mol
InChI Key: DGHHNXBFABNTIG-UHFFFAOYSA-N
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Description

N,1-Bis(2-methoxyethyl)azepan-4-amine: is an organic compound with the molecular formula C12H26N2O2 It is a derivative of azepane, a seven-membered nitrogen-containing ring, and features two methoxyethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-Bis(2-methoxyethyl)azepan-4-amine typically involves the reaction of azepane with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N,1-Bis(2-methoxyethyl)azepan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N,1-Bis(2-methoxyethyl)azepan-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,1-Bis(2-methoxyethyl)azepan-4-amine involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form specific chemical bonds and undergo reactions that influence biological or chemical processes. The exact molecular targets and pathways depend on the context of its application, such as its role in a chemical reaction or its interaction with biological molecules.

Comparison with Similar Compounds

    N,N-Bis(2-methoxyethyl)amine: Similar in structure but lacks the azepane ring.

    N,N-Dimethyl-4-azepanamine: Contains a dimethyl group instead of methoxyethyl groups.

    N,N-Bis(2-ethoxyethyl)amine: Features ethoxyethyl groups instead of methoxyethyl groups.

Uniqueness: N,1-Bis(2-methoxyethyl)azepan-4-amine is unique due to the presence of both the azepane ring and the methoxyethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these characteristics.

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

N,1-bis(2-methoxyethyl)azepan-4-amine

InChI

InChI=1S/C12H26N2O2/c1-15-10-6-13-12-4-3-7-14(8-5-12)9-11-16-2/h12-13H,3-11H2,1-2H3

InChI Key

DGHHNXBFABNTIG-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CCCN(CC1)CCOC

Origin of Product

United States

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